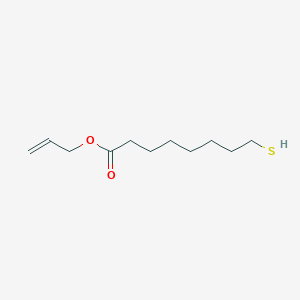![molecular formula C11H10N2O4 B12579020 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl-](/img/structure/B12579020.png)
1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrrole derivatives with acylating agents followed by cyclization can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
化学反应分析
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting FGFRs, which are involved in cell proliferation and migration.
Medicine: Potential therapeutic agent for treating cancers that involve abnormal FGFR signaling.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The compound exerts its effects primarily by inhibiting FGFRs. FGFRs are involved in various cellular processes, including cell growth, differentiation, and angiogenesis. By binding to these receptors, 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl- can block the downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
相似化合物的比较
- 1H-Pyrrolo[2,3-b]pyridine derivatives
- Pyrrolo[1,2-a]pyrazines
- Pyrrolo[2,3-d]pyrimidines
Uniqueness: 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl- stands out due to its potent inhibitory activity against multiple FGFR isoforms. This makes it a promising candidate for targeted cancer therapy compared to other similar compounds .
属性
分子式 |
C11H10N2O4 |
|---|---|
分子量 |
234.21 g/mol |
IUPAC 名称 |
1-ethylpyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C11H10N2O4/c1-2-13-5-8(11(16)17)7-3-6(10(14)15)4-12-9(7)13/h3-5H,2H2,1H3,(H,14,15)(H,16,17) |
InChI 键 |
BPVFOECGDYNUCW-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C2=C1N=CC(=C2)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


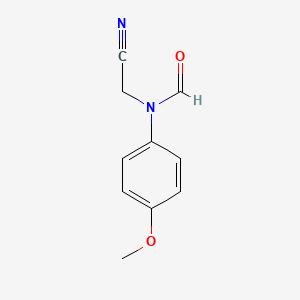
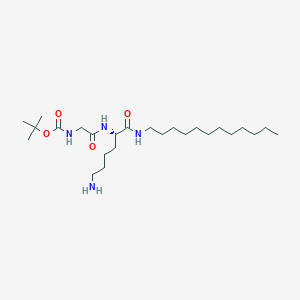
![Methanimidamide, N'-[2-(1H-indol-3-yl)ethyl]-N,N-dimethyl-](/img/structure/B12578953.png)
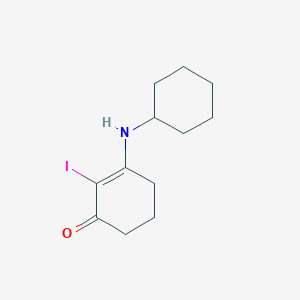

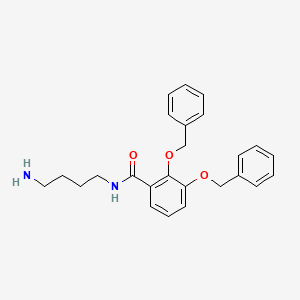



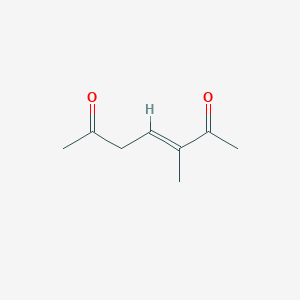
![(1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12579008.png)
